![molecular formula C5H4Cl3NS2 B14397331 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole CAS No. 89861-55-2](/img/structure/B14397331.png)
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trichloromethyl group attached to the sulfur atom and a methyl group attached to the nitrogen atom. Thiazoles and their derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole typically involves the reaction of 4-methylthiazole with trichloromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trichloromethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced trichloromethyl groups.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and proteins, disrupting their normal functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-[(methylamino)thiazol-5-yl]ethanone
- 4-Methyl-2-[(ethylamino)thiazol-5-yl]ethanone
- 2,4-Disubstituted thiazoles
Uniqueness
4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
89861-55-2 |
|---|---|
Formule moléculaire |
C5H4Cl3NS2 |
Poids moléculaire |
248.6 g/mol |
Nom IUPAC |
4-methyl-2-(trichloromethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4Cl3NS2/c1-3-2-10-4(9-3)11-5(6,7)8/h2H,1H3 |
Clé InChI |
FQBPYIUCODMBLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


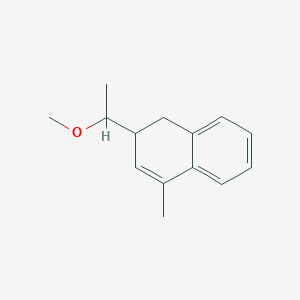
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
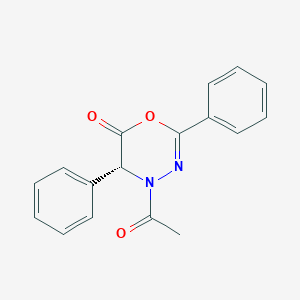
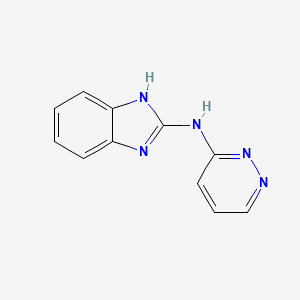
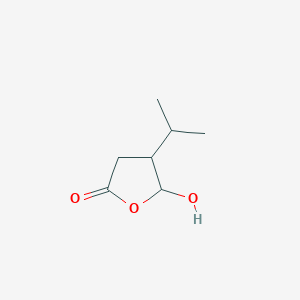
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
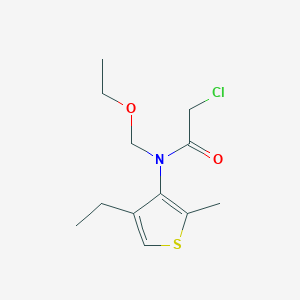

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
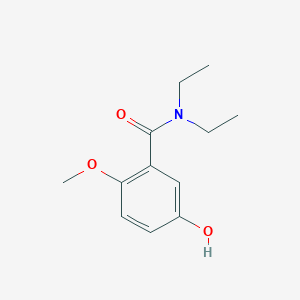
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
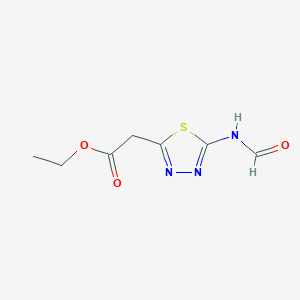
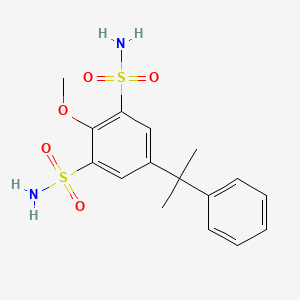
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
